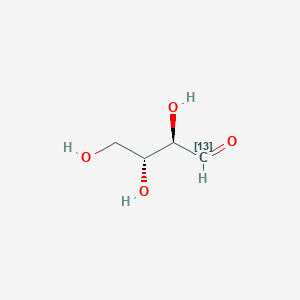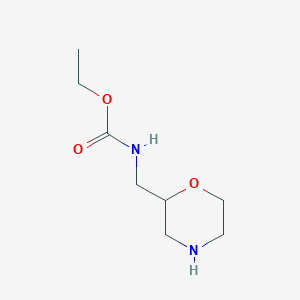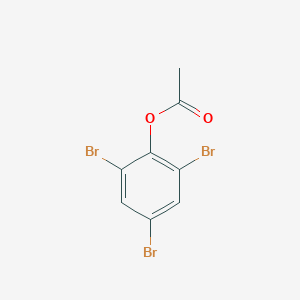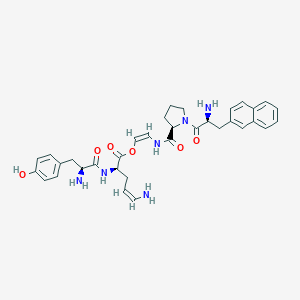
Tyr-c(orn-2-nal-pro-gly-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-c(orn-2-nal-pro-gly-) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of the natural opioid peptide, enkephalin, and has been synthesized to enhance its activity and specificity. Tyr-c(orn-2-nal-pro-gly-) has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
Tyr-c(orn-2-nal-pro-gly-) exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are G protein-coupled receptors that modulate pain perception and other physiological processes. The binding of Tyr-c(orn-2-nal-pro-gly-) to opioid receptors results in the activation of downstream signaling pathways that lead to the modulation of pain perception and other physiological processes.
Biochemical And Physiological Effects
Tyr-c(orn-2-nal-pro-gly-) has been shown to have potent analgesic effects in animal models of pain. The peptide has also been shown to have anti-inflammatory effects and to modulate the immune response. Tyr-c(orn-2-nal-pro-gly-) has been shown to have a longer duration of action than other opioid peptides, making it a potentially useful tool in the treatment of chronic pain.
Advantages And Limitations For Lab Experiments
One advantage of using Tyr-c(orn-2-nal-pro-gly-) in lab experiments is its high potency and specificity. The peptide has been shown to be highly selective for opioid receptors and to have a long duration of action, making it a useful tool in the study of opioid receptors and their interactions with ligands. However, one limitation of using Tyr-c(orn-2-nal-pro-gly-) is its high cost and the complexity of its synthesis, which may limit its availability for some researchers.
Future Directions
There are numerous future directions for the study of Tyr-c(orn-2-nal-pro-gly-). One potential direction is the development of novel ligands based on the structure of Tyr-c(orn-2-nal-pro-gly-) that have enhanced activity and specificity. Another potential direction is the investigation of the peptide's effects on other physiological processes, such as mood and cognition. Additionally, the peptide's potential as a therapeutic agent for the treatment of chronic pain and other conditions warrants further investigation.
Synthesis Methods
Tyr-c(orn-2-nal-pro-gly-) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide. The synthesis of Tyr-c(orn-2-nal-pro-gly-) involves the incorporation of the unnatural amino acid, ornithine, which enhances the peptide's activity and specificity.
Scientific Research Applications
Tyr-c(orn-2-nal-pro-gly-) has numerous potential applications in scientific research. One of its primary applications is in the study of opioid receptors and their interactions with ligands. The peptide has been used as a tool to investigate the structure-activity relationships of opioid peptides and to identify novel ligands with enhanced activity and specificity.
properties
CAS RN |
155919-39-4 |
|---|---|
Product Name |
Tyr-c(orn-2-nal-pro-gly-) |
Molecular Formula |
C34H40N6O6 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate |
InChI |
InChI=1S/C34H40N6O6/c35-15-3-7-29(39-31(42)27(36)20-22-10-13-26(41)14-11-22)34(45)46-18-16-38-32(43)30-8-4-17-40(30)33(44)28(37)21-23-9-12-24-5-1-2-6-25(24)19-23/h1-3,5-6,9-16,18-19,27-30,41H,4,7-8,17,20-21,35-37H2,(H,38,43)(H,39,42)/b15-3-,18-16-/t27-,28-,29+,30+/m0/s1 |
InChI Key |
DJZOCVOQQQQOFF-MLNUMCSWSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N)C(=O)N/C=C\OC(=O)[C@@H](C/C=C\N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
synonyms |
H-Tyr-c(D-Orn-2-Nal-D-Pro-Gly-) Tyr-c(Orn-2-Nal-Pro-Gly-) tyrosyl-cyclo(ornithyl-(2-naphthyl)alanyl-prolyl-glycyl-) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






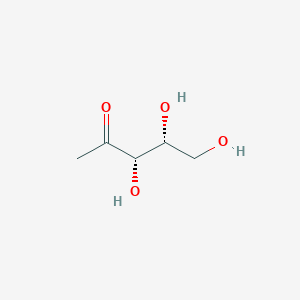





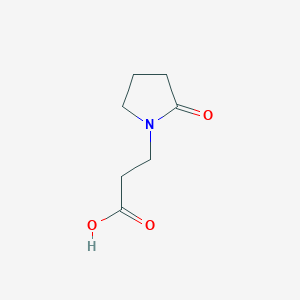
![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
